molecular formula C21H25N3O2S B1663577 Quétiapine CAS No. 111974-69-7

Quétiapine

Numéro de catalogue: B1663577
Numéro CAS: 111974-69-7
Poids moléculaire: 383.5 g/mol
Clé InChI: URKOMYMAXPYINW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Quetiapine is an atypical antipsychotic agent with a unique receptor-binding profile . It has moderate affinity for serotonin 2A receptors (HTR2A) and also exhibits antagonist activity at alpha1adrenergic, muscarinic, and histaminergic (HTH1) receptors . The blockade of dopamine type 2 (D2) receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia .

Mode of Action

Quetiapine’s mode of action is believed to be through the antagonism of dopamine and serotonin receptors . It targets both positive and negative symptoms of schizophrenia . The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Biochemical Pathways

Quetiapine affects several biochemical pathways. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia without influencing neuronal survival, as well as to increase Cu,Zn-superoxide dismutase (SOD1) levels in vitro . Moreover, it has been found to influence the metabolism of quetiapine in human liver cell models .

Pharmacokinetics

Quetiapine has a bioavailability of 100% . It is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . The elimination half-life is approximately 7 hours for the parent compound and 9–12 hours for the active metabolite, norquetiapine . About 73% of the dose is excreted as metabolites in urine and 21% is excreted in feces .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to have a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. The potential for quetiapine fumarate to bioaccumulate in aquatic organisms is low . These environmental factors may have implications for the pharmacokinetics and pharmacodynamics of quetiapine, potentially influencing its therapeutic efficacy and safety profile.

Analyse Biochimique

Biochemical Properties

Quetiapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. These interactions are crucial for its therapeutic effects. For instance, the blockade of 5-HT2A and D2 receptors is associated with its antipsychotic properties, while H1 receptor antagonism contributes to its sedative effects .

Cellular Effects

Quetiapine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, quetiapine modulates neurotransmitter release and receptor activity, leading to changes in cell signaling pathways. It also impacts gene expression by altering the transcription of genes involved in neurotransmission and neuroplasticity. Additionally, quetiapine affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of quetiapine involves its binding interactions with neurotransmitter receptors and subsequent modulation of their activity. Quetiapine acts as an antagonist at serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. By blocking these receptors, quetiapine inhibits the binding of endogenous neurotransmitters, leading to a decrease in their signaling activity. This results in the therapeutic effects observed in patients with schizophrenia, bipolar disorder, and major depressive disorder .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quetiapine change over time. The stability and degradation of quetiapine can influence its long-term effects on cellular function. Studies have shown that quetiapine is metabolized by the cytochrome P450 system, primarily by CYP3A4 and CYP2D6 enzymes. The half-life of quetiapine is approximately 7 hours, and its active metabolite, norquetiapine, contributes to its therapeutic effects. Long-term studies have demonstrated that quetiapine can lead to sustained improvements in symptoms of schizophrenia and bipolar disorder .

Dosage Effects in Animal Models

The effects of quetiapine vary with different dosages in animal models. At low doses, quetiapine exhibits sedative and hypnotic effects, primarily due to its antagonism of histamine (H1) receptors. At moderate doses, it exerts mood-stabilizing effects through its interactions with serotonin (5-HT2A) and dopamine (D2) receptors. At higher doses, quetiapine demonstrates antipsychotic activity by blocking multiple neurotransmitter receptors. High doses of quetiapine can also lead to adverse effects, such as sedation and metabolic disturbances .

Metabolic Pathways

Quetiapine is extensively metabolized in the liver by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the primary enzymes involved. The metabolism of quetiapine involves oxidation, sulfoxidation, and hydroxylation reactions. The active metabolite, norquetiapine, is formed through the oxidation of quetiapine and contributes to its therapeutic effects. The metabolic pathways of quetiapine also involve phase II biotransformations, such as glucuronidation and sulfation .

Transport and Distribution

Quetiapine is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, with approximately 83% of the drug being bound. Quetiapine is distributed throughout the body, including the brain, where it exerts its therapeutic effects. The transport of quetiapine across cell membranes is facilitated by passive diffusion and active transport mechanisms. Additionally, quetiapine can accumulate in certain tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of quetiapine is primarily within the cytoplasm and cell membranes. Quetiapine can interact with intracellular targets, such as enzymes and receptors, to exert its effects. It can also undergo post-translational modifications, such as phosphorylation, which can influence its activity and function. The subcellular localization of quetiapine is essential for its therapeutic effects and can impact its interactions with biomolecules .

Analyse Des Réactions Chimiques

La quétiapine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent la triéthylamine, l'acétonitrile et le méthanol . Les principaux produits formés à partir de ces réactions comprennent des composés apparentés à la this compound, tels que la this compound N-oxyde et la this compound dihydrochlorure . Des méthodes de stabilité, telles que la CLHP-UV, sont souvent utilisées pour analyser ces réactions et garantir la qualité de la this compound dans les formulations pharmaceutiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique. En médecine, elle est utilisée pour gérer les symptômes de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur . Elle est également étudiée pour son utilisation potentielle dans le traitement du trouble anxieux généralisé, du trouble de stress post-traumatique et de la psychose associée à la maladie de Parkinson . En pharmacogenétique, la recherche se concentre sur la compréhension de la manière dont les variations génétiques affectent les réponses individuelles à la this compound, en particulier le rôle de l'enzyme CYP3A4 dans son métabolisme . De plus, les effets de la this compound sur les récepteurs des neurotransmetteurs en font un composé précieux pour étudier les mécanismes des troubles psychiatriques .

Mécanisme d'action

Le mécanisme d'action de la this compound n'est pas entièrement compris, mais on pense qu'il implique l'antagonisme de plusieurs récepteurs de neurotransmetteurs . Dans la schizophrénie, les effets de la this compound seraient dus à l'antagonisme des récepteurs de la dopamine de type 2 (D2) et de la sérotonine 2A (5HT2A) . Dans le trouble bipolaire et le trouble dépressif majeur, la this compound et son métabolite actif, la northis compound, peuvent exercer leurs effets par le blocage des transporteurs de la norépinéphrine et des récepteurs de la sérotonine . La this compound possède également des propriétés antihistaminiques et alpha-bloquantes adrénergiques, contribuant à ses effets sédatifs .

Propriétés

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMYMAXPYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023546
Record name Quetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quetiapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

556.5±60.0
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Flash Point

9.7 °C (49.5 °F) - closed cup
Record name QUETIAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name QUETIAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Solid

CAS No.

111974-69-7
Record name Quetiapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quetiapine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quetiapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUETIAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quetiapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005021
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-176
Record name Quetiapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The residue of 11-(4-[2-(2-acetyloxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (7.8 g) was dissolved in ethanol (50 ml) and 1M NaOH solution (55 ml) was added. The mixture was stirred at room temperature for 30 min. The product was extracted into toluene (2×100 ml). Evaporation of the toluene phase gave quetiapine base (6.9 g).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 1 liter round bottom flask equipped with stirring rod, thermo pocket, reflux condenser and nitrogen inlet was charged with 10 gm (0.04 moles) of 11-chlorodibenzo[b,f][1,4]-thiazepine (I), 100 cc toluene and the mixture was stirred for 15 min. at room temperature. The resulting solution was combined with 7.7 gm (0.044 mole) of 1-(2-hydroxyethoxy)ethylpiperazine (II), 8.5 gm (0.08 mole) of sodium carbonate carbonate and 7.7 gm (0.24 mole) of tetra butyl ammonium bromide. The reaction mixture was heated at gentle reflux for 22 hrs and a sample of the reaction mixture was analyzed by HPLC. The analysis revealed that less than 2% of the starting material remained. The reaction mixture was cooled to room temperature and combined with 300 cc 1N hydrochloric acid solution to get a pH in between 1 to 2. The layers were separated and the aqueous layer was diluted with 100 cc toluene and pH was adjusted between 8 to 9 by addition of sodium carbonate. The layers (aqueous and nonaqueous reaction solvent toluene) were separated and the aqueous layer was extracted with 100 cc toluene. The organic (toluene) layers were combined and washed with 2×100 cc of water. The reaction solvent (toluene) was distilled-off under vacuum at 70 to 80° C. to afford 12 gm oil. HPLC area %: 98.87
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxyethoxy)ethylpiperazine
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
sodium carbonate carbonate
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
7.7 g
Type
catalyst
Reaction Step Six
Name

Synthesis routes and methods V

Procedure details

Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester (1.5 g, 2.97 mmol), ethanol (10 ml) and 50% NaOH (1 ml) were charged into a reaction flask. Then the mixture was stirred at 80° C. for 2 h. The reaction mixture was evaporated in vacuo. Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue. The water phase was separated. To the organic phase was added 1 M HCl (10 ml). To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml). The alkaline water phase was extracted twice with ethyl acetate (10 ml). The combined organic phase was washed with saturated NaCl-water (10 ml), dried with Na2SO4 and evaporated. Yield of quetiapine 0.93 g.
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quetiapine
Reactant of Route 2
Reactant of Route 2
Quetiapine
Reactant of Route 3
Reactant of Route 3
Quetiapine
Reactant of Route 4
Reactant of Route 4
Quetiapine
Reactant of Route 5
Reactant of Route 5
Quetiapine
Reactant of Route 6
Reactant of Route 6
Quetiapine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.